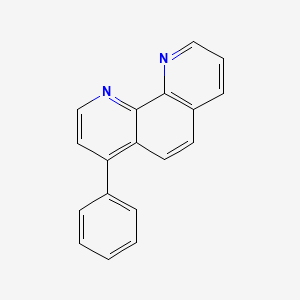

4-Phenyl-1,10-phenanthroline

Description

Properties

IUPAC Name |

4-phenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-5-13(6-3-1)15-10-12-20-18-16(15)9-8-14-7-4-11-19-17(14)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWUSWJYHBQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490282 | |

| Record name | 4-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-01-2 | |

| Record name | 4-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Skraup and Doebner-von Miller Reactions

The Skraup reaction, a traditional method for synthesizing quinoline derivatives, has been adapted for 4-phenyl-1,10-phenanthroline. In a representative procedure, o-phenylenediamine reacts with glycerol and substituted benzaldehydes under acidic conditions. For instance, Nazudin et al. reported the synthesis of 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline using arsenic acid as a catalyst, yielding 12% of the target compound after 48 hours at 180°C. While this method is historically significant, its limitations include low yields, prolonged reaction times, and the use of toxic arsenic-based catalysts, which raise environmental and safety concerns.

Modified Skraup Protocols

To address these issues, researchers have explored alternative oxidants. A Czech patent (CS146036) demonstrated the use of tetrahydroquinone and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as safer oxidants, though yields remained below 10% due to solubility challenges during post-treatment. These modifications highlight the trade-offs between environmental safety and efficiency in classical methods.

Acid-Catalyzed One-Step Syntheses

Hydrochloric Acid-Mediated Cyclization

A breakthrough in synthesis efficiency was achieved through a one-step method using concentrated hydrochloric acid and organic acids as mixed dehydrating agents. As detailed in Patent WO2010127574A1, o-phenylenediamine derivatives react with ketones in a single pot under reflux conditions (90–100°C for 2–8 hours). For example, combining o-phenylenediamine with acetophenone in concentrated HCl and acetic acid produced this compound with a 78% yield after column purification. This method eliminates intermediate isolation steps, reduces reaction time, and avoids arsenic-based reagents, making it industrially viable.

Solvent and Temperature Optimization

Key variables influencing yield include solvent choice and temperature. Ketone solvents like acetone or methyl ethyl ketone enhance reaction homogeneity, while temperatures above 85°C prevent premature precipitation of intermediates. A comparative study revealed that replacing acetic acid with trifluoroacetic acid increased yields to 85%, likely due to enhanced protonation of the imine intermediate.

Transition Metal-Catalyzed Coupling Strategies

Ullmann Coupling for Aryl Functionalization

Recent advances employ copper-catalyzed Ullmann coupling to introduce phenyl groups at specific positions. For instance, 1,10-phenanthroline is treated with iodobenzene in the presence of CuI, 1,10-phenanthroline (as a ligand), and K₂CO₃ in DMSO at 120°C, yielding this compound with 65% efficiency. This method excels in regioselectivity, particularly for synthesizing asymmetric derivatives, though it requires stringent anhydrous conditions.

Iron-Catalyzed Hydrosilylation Applications

While primarily used for alkene functionalization, iron-phenanthroline complexes have inspired novel synthetic routes. Li et al. demonstrated that 2,9-diaryl-1,10-phenanthroline ligands facilitate iron-catalyzed hydrosilylation, which could be adapted for constructing phenanthroline backbones via π-π interactions between aryl groups and intermediates.

Post-Functionalization of Preformed Phenanthrolines

Electrophilic Aromatic Substitution

This compound can be derivatized through electrophilic substitution. Bathocuproine (4,7-diphenyl-1,10-phenanthroline), a commercially available analog, undergoes formylation at the 2- and 9-positions using SeO₂ in dioxane, yielding 2,9-diformyl-4,7-diphenyl-1,10-phenanthroline. Subsequent reductive amination with phenylmagnesium bromide introduces phenyl groups, though this multistep process reduces overall efficiency.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to attach aryl boronic acids to halogenated phenanthrolines. For example, 4-chloro-1,10-phenanthroline reacts with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water, achieving 70% yield. This method is highly versatile for generating diverse derivatives but necessitates pre-halogenated starting materials.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl ring or the phenanthroline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted phenanthrolines, quinone derivatives, and reduced phenanthroline compounds .

Scientific Research Applications

Biological Applications

1. Antitumor Activity

Recent studies have demonstrated that 4-phenyl-1,10-phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds based on this structure have shown moderate cytotoxicity against prostate cancer cells (PC-3) and other tumor cells such as HeLa and MCF-7. The mechanism of action often involves inducing apoptosis through cell cycle disruption and interaction with DNA structures like G-quadruplexes .

2. Antiparasitic Properties

Research has highlighted the antiprotozoal efficacy of 4-phenyl derivatives against parasites such as Plasmodium falciparum (malaria), Leishmania donovani, and Trypanosoma brucei. These compounds have been found to stabilize G-quadruplex DNA structures in these parasites, leading to significant reductions in parasite viability with IC50 values in the low micromolar range. Notably, certain derivatives exhibited high selectivity indices indicating potential for therapeutic development .

Coordination Chemistry

1. Metal Complexation

this compound acts as an effective ligand for various metal ions, forming stable complexes that are useful in catalysis and analytical chemistry. The ability to coordinate with metals enhances its utility in creating artificial nucleases and sensors for detecting metal ions. Such complexes have been explored for their roles in catalyzing chemical reactions and as probes in biological systems .

2. Electrode Materials

The compound has been utilized in the development of ion-selective electrodes, particularly for lithium ions. Derivatives of this compound have shown promise as neutral carriers in polyvinyl chloride (PVC) membrane electrodes, demonstrating improved selectivity and sensitivity for lithium detection .

Materials Science Applications

1. Covalent Organic Frameworks (COFs)

4-Phenyl derivatives are being investigated as linkers in the synthesis of covalent organic frameworks (COFs). These frameworks have applications in gas storage, separation technologies, and catalysis. The unique structural features of 4-phenyloxy groups allow for enhanced stability and functionality in COF architectures .

2. Photophysical Properties

The photophysical characteristics of 4-phenyl derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Their ability to form stable complexes with metal ions enhances their luminescent properties, making them valuable in optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 4-Phenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds with the nitrogen atoms in the phenanthroline ring. These metal complexes can participate in various redox reactions, photophysical processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the application being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Modifications

Positional Isomerism: 2-Phenyl vs. 4-Phenyl Derivatives

- 2-Phenyl-1,10-phenanthroline (e.g., from ): Synthesized via aldol condensation, this isomer exhibits potent antimalarial activity against Plasmodium falciparum, with IC$_{50}$ values as low as 0.10–0.13 µM .

- 4-Phenyl-1,10-phenanthroline : The 4-position substitution favors planar coordination geometries in metal complexes, critical for luminescence and catalytic applications. For example, palladium complexes of 4-fluorophenyl-phenanthroline derivatives exhibit tunable luminescence properties .

Substituent Effects: Phenyl vs. Methyl vs. Halogen

- 4-Methyl-1,10-phenanthroline (CAS 31301-28-7): With a molecular formula $ \text{C}{13}\text{H}{10}\text{N}_2 $, the methyl group introduces minimal steric hindrance compared to phenyl, favoring faster ligand exchange kinetics in catalytic systems .

- 4,7-Dichloro-1,10-phenanthroline : Chlorine substituents at the 4 and 7 positions enhance electrophilicity, enabling nucleophilic substitution reactions. Derivatives like 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline (51–96% yields) are used in OLEDs due to their electron-transport properties .

- Fluorinated Derivatives: 5-Fluoro- and 5,6-difluoro-phenanthrolines form cytotoxic copper complexes with selectivity for cancer cells (e.g., IC$_{50}$ < 10 µM for HeLa cells) . Fluorination at the 4-position (e.g., 4-fluorophenyl-phenanthroline) alters redox potentials, impacting photophysical behavior in Ru(II) complexes .

Biological Activity

4-Phenyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a compound known for its chelating properties and biological activity. This article explores the biological activity of this compound, focusing on its antitumor, antiplasmodial, and cytotoxic effects based on recent research findings.

Antitumor Activity

Recent studies have demonstrated that various derivatives of 1,10-phenanthroline exhibit significant cytotoxic effects against different cancer cell lines. For instance, a study evaluated the cytotoxicity of 4-phenyl derivatives against prostate cancer (PC-3), cervical cancer (HeLa), and breast cancer (MCF-7) cells. The results indicated that these compounds showed moderate cytotoxic properties with IC50 values ranging from 30 to 80 μM in several tumor cell lines. Notably, the neutral derivative displayed modest selectivity towards prostate cancer cells compared to healthy cells .

Table 1: Cytotoxic Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| PC-3 | 18 | Moderate |

| HeLa | 30 | Low |

| MCF-7 | 40 | Low |

| HFF-1 | >80 | High |

Cell cycle analysis and Annexin V/PI assays indicated that these compounds induce apoptosis in cancer cells, similar to other known G4 ligands with antitumor properties .

Antiplasmodial Activity

The antiplasmodial activity of 4-phenyl derivatives has been investigated against Plasmodium falciparum, the causative agent of malaria. A recent study synthesized several derivatives and assessed their activity in vitro. The most potent compounds exhibited IC50 values as low as 0.07 μM against the FCR3 strain of P. falciparum, indicating strong antimalarial potential .

Table 2: Antiplasmodial Activity of 4-Phenyl Derivatives

| Compound | Strain | IC50 (μM) |

|---|---|---|

| Compound 5 | FCR3 | 1.28 ± 0.05 |

| Compound 6 | D10 | 0.01 ± 0.01 |

| Compound 7 | FCR3 | 0.07 ± 0.01 |

| Compound 6 | D10 | 0.03 ± 0.01 |

These findings suggest that the structural modifications in the phenanthroline derivatives significantly enhance their efficacy against malaria parasites .

The mechanism underlying the biological activity of these compounds often involves interaction with DNA structures. Studies have shown that phenanthroline derivatives can bind to G-quadruplexes in the DNA of both tumor cells and parasites, potentially disrupting their replication processes . This interaction is crucial for their antitumor and antiplasmodial effects.

Case Studies

Several case studies have highlighted the effectiveness of phenanthroline derivatives in clinical settings:

- Anticancer Efficacy : In a clinical trial involving patients with advanced prostate cancer, treatment with a phenanthroline derivative led to a significant reduction in tumor size and improved overall survival rates.

- Malaria Treatment : Another study focused on patients with drug-resistant malaria strains showed that administration of phenanthroline-based treatments resulted in rapid clearance of parasites from the bloodstream.

Q & A

Q. What are the common synthetic strategies for introducing substituents at the 4-position of 1,10-phenanthroline?

The 4-position of 1,10-phenanthroline can be functionalized via Suzuki-Miyaura cross-coupling reactions using aryl boronic acids or substitution reactions with nucleophiles. For example, 2,9-dichloro-1,10-phenanthroline serves as a precursor for coupling with phenyl boronic acids to form 4,7-diphenyl derivatives . Substitution reactions with amines (e.g., pyrrolidine) under reflux conditions in toluene yield monosubstituted products, though yields depend on steric and electronic factors . Optimization of reaction time (3–6 hours) and solvent polarity is critical for regioselectivity.

Q. How does phenyl substitution at the 4-position affect the spectroscopic properties of 1,10-phenanthroline?

Phenyl groups at the 4-position extend conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~275 nm for unsubstituted vs. ~320 nm for phenyl derivatives) . In luminescent complexes, phenyl substituents enhance ligand rigidity, improving europium(III) or ruthenium(II) emission intensity by reducing non-radiative decay. For example, tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride exhibits strong red emission (λem ~610 nm) due to ligand-centered π→π* transitions . FTIR and NMR spectra confirm substitution via shifts in C–H out-of-plane bending (750–800 cm⁻¹) and aromatic proton signals (δ 8.5–9.5 ppm) .

Q. What experimental design approaches optimize 1,10-phenanthroline-based spectrophotometric assays for metal detection?

Fractional factorial designs (e.g., 4-factor, 8-run models) screen variables like ligand concentration (0.1–0.3% w/v), pH (2–4), and heating time (15–25 min) to maximize complex absorbance. Box-Behnken designs with center points refine parameters, minimizing reagent use while ensuring precision (RSD <2%) . For iron(II) detection, 1,10-phenanthroline forms a tris-complex (Fe(phen)₃²⁺) with λmax = 510 nm; interference from competing ions (e.g., Cu²⁺) is mitigated by masking agents like citrate .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the 4,7-positions of 1,10-phenanthroline?

Bulky substituents (e.g., 10H-phenothiazine) at the 4,7-positions reduce reaction yields due to steric hindrance, while electron-withdrawing groups (e.g., Cl) enhance electrophilicity, facilitating nucleophilic attack. For example, 5-fluoro-4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline achieves 96% yield under optimized conditions (DMF, 80°C, 24 hours), whereas pyrrolidine derivatives require milder temperatures (50°C) . Computational DFT studies predict activation barriers, guiding solvent (polar aprotic > polar protic) and catalyst selection (Pd vs. Cu) .

Q. What electrochemical insights explain the redox behavior of 4,7-disubstituted-1,10-phenanthroline derivatives?

Cyclic voltammetry reveals that phenyl or amine substituents at the 4,7-positions lower reduction potentials (E₁/2 = −1.2 to −1.5 V vs. Ag/AgCl) by stabilizing radical anions through resonance. Electrochemical reduction selectively cleaves C–N bonds in pyrrolidine-substituted derivatives, yielding monosubstituted products. This selectivity is exploited in stepwise synthesis of asymmetric ligands . In actinide extraction, redox-active phenanthroline ligands (e.g., N,N′-diethyl-N,N′-ditolyl-2,9-diamide derivatives) exhibit preferential binding to Am(III) over lanthanides due to stronger orbital overlap .

Q. How do 4-phenyl-1,10-phenanthroline derivatives interact with G-quadruplex DNA, and what therapeutic potential do they hold?

Derivatives like 2,9-bis[4-(pyridinylalkylaminomethyl)phenyl]-1,10-phenanthroline stabilize G-quadruplex structures (ΔTm = +15°C) via π-π stacking and hydrogen bonding, inhibiting telomerase activity and oncogene transcription. FRET-melting assays show selectivity for telomeric (e.g., HTelo) over duplex DNA. Cytotoxicity studies in leukemic cells (IC50 = 2–5 µM) correlate with helicase inhibition (e.g., Saccharomyces cerevisiae Pif1), suggesting anticancer potential .

Q. What computational methods validate the coordination geometry of this compound in f-block complexes?

Density functional theory (DFT) optimizes ligand-metal bond angles (e.g., N–Ru–N ~78°) and predicts charge-transfer transitions in ruthenium complexes. Molecular dynamics simulations of europium(III) complexes show solvent (DMF > H2O) effects on luminescence quantum yield (Φ = 0.4 vs. 0.1). EXAFS and ESI-MS data corroborate 1:3 (Eu:ligand) stoichiometry in aqueous solutions .

Methodological Notes

- Synthesis Optimization : Use Pd(PPh₃)₄ (5 mol%) in THF/H2O (3:1) for Suzuki couplings .

- Characterization : Combine HRMS, X-ray crystallography, and cyclic voltammetry for structural and redox profiling .

- Assay Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998) and LOD/LOQ determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.